2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide
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Overview
Description
2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide is an organic compound with a molecular formula of C11H13ClN2O3 It is a derivative of acetamide and is characterized by the presence of a chloro group, an acetamido group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide typically involves the reaction of 5-acetamido-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products
Substitution Reactions: Products include substituted acetamides.
Hydrolysis: Products include 5-acetamido-2-methoxyaniline and acetic acid.
Oxidation and Reduction: Products include N-oxides or reduced amines.
Scientific Research Applications
2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-methoxyphenyl)acetamide
- 2-chloro-N-(4-methoxyphenyl)acetamide
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2-chloro-N-(5-acetamido-2-methoxyphenyl)acetamide is unique due to the presence of both acetamido and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-7(15)13-8-3-4-10(17-2)9(5-8)14-11(16)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMHBSLZFPHMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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